molecular formula C26H34N4O2 B2544823 N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-25-3

N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No. B2544823
CAS RN: 922040-25-3
M. Wt: 434.584
InChI Key: KTPOWKPZOAPECZ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Properties

Research has demonstrated the anticonvulsant potential of compounds containing the tetrahydroisoquinoline skeleton. Gitto et al. (2006) synthesized N-substituted 1,2,3,4-tetrahydroisoquinolines, evaluating their effectiveness against audiogenic seizures in mice. One derivative exhibited high potency comparable to known anticonvulsants, acting as a noncompetitive AMPA receptor modulator (Gitto et al., 2006).

Platelet Antiaggregating Activity

Ranise et al. (1991) reported the synthesis of N-acyl-N-phenyl-1-pyrrolidine, 1-piperidine, and other derivatives, with some exhibiting platelet antiaggregating activity in vitro. These findings suggest potential for therapeutic applications in conditions where platelet aggregation is a concern (Ranise et al., 1991).

Opioid Receptor Antagonism

Carroll et al. (2005) designed and synthesized N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines as opioid receptor pure antagonists. Their study highlights the potential of these compounds in opioid receptor modulation, indicating a possible avenue for developing new therapeutic agents (Carroll et al., 2005).

Drug Metabolism and Disposition

Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, an orexin receptor antagonist, noting the importance of understanding metabolic pathways for developing effective and safe pharmacological treatments (Renzulli et al., 2011).

Inhibition of Blood Platelet Aggregation

Grisar et al. (1976) explored compounds with (2-piperidinyl) and (2-pyrrolidinyl) structures for their ability to inhibit ADP-induced aggregation of blood platelets, contributing to the development of novel antiplatelet drugs (Grisar et al., 1976).

Antitumor Activity

Houlihan et al. (1995) evaluated 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines for their antitumor activity, finding several compounds with significant cytotoxicity against tumor cell lines, indicating the potential for cancer treatment applications (Houlihan et al., 1995).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-19-8-6-10-22(16-19)28-26(32)25(31)27-18-24(30-14-4-3-5-15-30)21-11-12-23-20(17-21)9-7-13-29(23)2/h6,8,10-12,16-17,24H,3-5,7,9,13-15,18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPOWKPZOAPECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide

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